5-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Description
5-Fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is a fluorinated benzodiazole derivative featuring a phenoxyethyl substituent at position 1 and a thiol (-SH) group at position 2. The thiol moiety may facilitate hydrogen bonding or redox interactions, making this compound a candidate for pharmacological studies.
Properties
IUPAC Name |
6-fluoro-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c16-11-6-7-14-13(10-11)17-15(20)18(14)8-9-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEIOILZTXHBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)F)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 5-fluoro-1H-benzimidazole-2-thiol with 2-phenoxyethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides or sulfonic acids, while substitution of the fluorine atom could result in various substituted derivatives .
Scientific Research Applications
5-Fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved would depend on the specific biological context and the target enzymes or proteins .
Comparison with Similar Compounds
Positional Isomers: 4-Fluoro vs. 5-Fluoro Substitution
A positional isomer, 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol, differs only in the fluorine position (4 vs. 5). While both isomers share the same molecular formula (C₁₅H₁₂FN₃OS) and molar mass (309.34 g/mol), the fluorine’s position can alter electronic effects and steric interactions. For example, fluorination at position 5 in benzodiazoles/benzothiazoles is often associated with enhanced metabolic stability and binding affinity in bioactive compounds . Commercial availability of the 4-fluoro analog suggests its use in exploratory synthesis, though specific data are lacking .
Core Structure Variations: Benzothiazole vs. Benzodiazole
Replacing the benzodiazole core with benzothiazole (sulfur instead of nitrogen at position 3) modifies electronic properties. For instance, 5-fluoro-2-(morpholinomethyl)-1,3-benzothiazole (C₁₂H₁₃FN₂OS, 252.31 g/mol) features a morpholinomethyl group at position 2, increasing polarity and solubility compared to the phenoxyethyl-thiol substituent in the target compound.
Halogen Substitution: Fluorine vs. Chlorine
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (C₁₄H₁₀ClNOS, 275.75 g/mol) substitutes chlorine for fluorine at position 4. Chlorine’s larger atomic size and stronger electron-withdrawing effects may enhance steric hindrance and alter binding kinetics. Methoxyphenyl groups, as seen here, are common in drug design for their balance of lipophilicity and hydrogen-bonding capacity .
Substituent Effects: Thiol vs. Morpholinomethyl or Triazole-Thiazole
The thiol group in the target compound contrasts with 5-fluoro-2-(morpholinomethyl)-1,3-benzothiazole’s morpholinomethyl group. Thiols are redox-active and prone to disulfide formation, whereas morpholine derivatives improve aqueous solubility. In 9c (), triazole-thiazole-acetamide substituents on benzodiazole cores enable diverse interactions (e.g., π-stacking, hydrogen bonding), highlighting how substituent choice tailors bioactivity .
Comparative Data Table
Biological Activity
5-Fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol (CAS: 1293159-08-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound exhibits various biological activities which can be attributed to its structure. The presence of the thiol group is significant as thiols are known to interact with biological molecules, potentially influencing enzyme activity and cellular signaling pathways.
1. Enzyme Inhibition
One of the notable activities of this compound is its inhibition of specific enzymes. For instance, compounds with similar scaffolds have shown inhibitory effects against mushroom tyrosinase, an enzyme involved in melanin production. The inhibition potency is often measured using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | TBD | Mushroom Tyrosinase |
| Related Compound A | 14.33 ± 1.63 | Mushroom Tyrosinase |
| Related Compound B | 16.78 ± 0.57 | Mushroom Tyrosinase |
The specific IC50 value for this compound remains to be determined (TBD) but is essential for understanding its relative potency compared to other compounds .
2. Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines can provide insight into the safety profile and therapeutic potential of the compound. For example, studies on B16F10 melanoma cells have indicated that certain derivatives exhibit low cytotoxicity at concentrations up to 5 μM over a period of 72 hours.
| Compound | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| 5-Fluoro Derivative A | 0 | 100 |
| 5-Fluoro Derivative B | 5 | >90 |
| Control (Untreated) | - | 100 |
These findings suggest that while some derivatives may have inhibitory effects on target enzymes, they do not significantly affect cell viability at tested concentrations .
Study on Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit antioxidant properties by scavenging free radicals. For instance, derivatives containing a catechol group showed significant DPPH radical scavenging activity comparable to ascorbic acid . Further studies are needed to evaluate whether the thiol-containing compound exhibits similar antioxidant capabilities.
Investigations into Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of related benzodiazole compounds have shown promising results against various bacterial strains. The efficacy against pathogens such as Staphylococcus aureus and Escherichia coli could be an area for future exploration regarding the biological activity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
